N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-20(15-5-3-6-16(13-15)26-10-4-9-22-26)23-18-8-2-1-7-17(18)19-14-25-11-12-28-21(25)24-19/h1-14H,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNKISZUUJGGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Amide Coupling
Route 1: Carboxylic Acid Activation
- Synthesis of 2-(Imidazo[2,1-b]Thiazol-6-yl)Aniline :
- Synthesis of 3-(1H-Pyrazol-1-yl)Benzoic Acid :
- Amide Bond Formation :
One-Pot Tandem Cyclization and Coupling
Route 2: In Situ Generation of Intermediates
- Simultaneous Thiazole and Imidazole Formation :
- Oxidation and Amidation :
Palladium-Catalyzed Cross-Coupling
Route 3: Buchwald–Hartwig Amination
- Synthesis of 3-(1H-Pyrazol-1-yl)Benzamide Halide :
- Coupling with Imidazo[2,1-b]Thiazole-Aniline :
Yield : 70–75% with >95% purity by HPLC.
Optimization and Analytical Validation
Reaction Condition Optimization
Spectroscopic Characterization
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise Amidation | 65–72 | 90–95 | High reproducibility | Multi-step purification required |
| One-Pot Tandem | 58–63 | 85–90 | Reduced solvent waste | Lower yield due to side reactions |
| Palladium Catalysis | 70–75 | >95 | Scalable for industrial use | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Antimicrobial Activity
The imidazo[2,1-b]thiazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing this moiety have shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study synthesized several benzothiazole derivatives and evaluated their antibacterial activity using the disc diffusion method. Compounds demonstrated significant inhibition against various bacterial strains, highlighting the potential of imidazo[2,1-b]thiazole derivatives as new antimicrobial agents .
Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3c | Bacillus subtilis | 1.27 µM |
| 3h | Escherichia coli | 2.54 µM |
| IT06 | Mycobacterium tuberculosis | 2.03 µM |
Anticancer Properties
Research indicates that N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. A series of compounds derived from imidazo[2,1-b]thiazole were tested against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results showed that certain derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents .
Table 2: Cytotoxicity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HepG2 | 5.85 |
| 5l | MDA-MB-231 | 4.53 |
Anti-inflammatory Effects
Imidazo[2,1-b]thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. For example, derivatives were found to reduce the levels of TNF-alpha and IL-6 in cellular models of inflammation, indicating their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but lacks the pyrazole ring, resulting in different chemical and biological properties.
Imidazo[2,1-b]thiazole-based aryl hydrazones: These compounds have a similar imidazo[2,1-b]thiazole core but differ in their functional groups and overall structure.
Uniqueness
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of the imidazo[2,1-b]thiazole, phenyl, and pyrazole moieties. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name : N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-pyrazol-1-ylbenzamide
Molecular Weight : 365.43 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the imidazo[2,1-b]thiazole core, followed by functionalization with a phenyl group. Specific catalysts and controlled reaction conditions are crucial for achieving high yields and purity levels .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate various biochemical pathways, particularly those involved in cell proliferation and apoptosis. Notably, it may inhibit certain enzymes that are critical in cancer cell growth .
Biological Activities
Research indicates that compounds containing the imidazo[2,1-b]thiazole scaffold exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles possess significant anticancer properties. For instance, compounds similar to this compound showed promising results against various cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against Mycobacterium tuberculosis (Mtb). For example, related imidazo[2,1-b]thiazole derivatives exhibited IC50 values as low as 2.03 μM against Mtb .
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Carbonic Anhydrase Inhibition : The compound has been tested for its inhibitory effects on carbonic anhydrase (CA) isoforms, specifically showing selective inhibition against hCA II .
Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of imidazo[2,1-b]thiazole derivatives, the most active compound displayed an IC90 of 7.05 μM against Mtb H37Ra without acute toxicity towards MRC-5 lung fibroblast cells .
Study 2: Anticancer Evaluation
Another study focused on the anticancer effects of related compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .
Table 1: Biological Activity Summary
Q & A
Basic: What synthetic strategies are optimal for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide?
Answer:
The synthesis typically involves coupling imidazo[2,1-b]thiazole and benzamide moieties. A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·10CH₃SO₃H) efficiently forms fused imidazo[2,1-b]thiazole derivatives with yields of 90–96% . Key steps include:
- Core formation : Reacting substituted thiazoles with aldehydes under microwave or thermal conditions.
- Coupling : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazole and benzamide groups.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., imidazo-thiazole proton signals at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 391.45 for analogs) .
- X-ray Crystallography : Determines bond angles and stereochemistry, critical for confirming fused heterocyclic systems .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., apoptosis vs. antiviral effects)?
Answer:
Discrepancies often arise from assay conditions or model systems. Methodological approaches include:
- Dose-response profiling : Test efficacy across concentrations (e.g., 0.1–50 μM) to identify context-dependent effects .
- Orthogonal assays : Combine Western blotting (e.g., ER stress markers like CHOP) with flow cytometry (apoptosis) and viral replication assays (e.g., HIV-1 p24 ELISA) .
- Pharmacokinetic studies : Assess bioavailability using LC-MS/MS to correlate in vitro activity with in vivo exposure .
Advanced: What experimental designs elucidate its mechanism in ER stress-induced apoptosis?
Answer:
- Gene silencing : Knockdown ER stress sensors (e.g., IRE1α, PERK) via siRNA to confirm pathway dependency .
- Calcium flux assays : Use Fluo-4 AM to measure intracellular Ca²+ levels, a key ER stress marker .
- Transcriptomic profiling : RNA-seq identifies downstream targets (e.g., ATF4, XBP1) .
Basic: What are key physicochemical properties affecting its research utility?
Answer:
- LogP : ~3.5 (predicted), indicating moderate lipophilicity for cellular uptake .
- Solubility : <10 μM in aqueous buffers, necessitating DMSO stock solutions .
- Stability : Susceptible to hydrolysis in basic conditions; store at -20°C under inert gas .
Advanced: How to evaluate its selectivity for SIRT1 vs. other sirtuins?
Answer:
- Enzymatic assays : Compare IC₅₀ values using recombinant SIRT1, SIRT2, and SIRT3 (e.g., fluorometric deacetylation assays with p53 peptide) .
- Cellular target engagement : Immunoprecipitation followed by Western blotting for acetylated substrates (e.g., PGC-1α for SIRT1) .
- Crystal structure analysis : Molecular docking to identify binding interactions with SIRT1’s catalytic domain .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS applications?
Answer:
- Prodrug design : Introduce ester or amide groups to enhance lipophilicity .
- In vivo PET imaging : Use ¹¹C-labeled analogs to quantify brain uptake in rodent models .
- P-glycoprotein inhibition : Co-administer with inhibitors (e.g., elacridar) to reduce efflux .
Basic: What structural analogs exhibit comparable or enhanced bioactivity?
Answer:
- SRT1720 : SIRT1 activator with EC₁.₅ = 2.9 μM; shares the imidazo-thiazole core .
- Compound 18 (antiviral) : N-[4-ethoxy-3-(piperidinylsulfonyl)phenyl] derivative inhibits HIV-1 MA protein (IC₅₀ = 7.5–15.6 μM) .
- Pyridazinone analogs : Show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 μM) .
Advanced: How to assess mitochondrial biogenesis induction in renal cells?
Answer:
- Mitochondrial DNA quantification : qPCR for ND6 and ND1 genes .
- Oxygen consumption rate (OCR) : Seahorse XF Analyzer to measure ATP-linked respiration .
- Immunofluorescence : Track mitochondrial mass using MitoTracker Red .
Advanced: How can researchers validate target engagement in complex biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
